1-[(4-Chlorophenyl)methyl]-2-phenylbenzimidazole
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Overview
Description
1-[(4-Chlorophenyl)methyl]-2-phenylbenzimidazole is a heterocyclic aromatic compound that contains both a benzimidazole core and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorophenyl)methyl]-2-phenylbenzimidazole typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone. One common method includes the reaction of o-phenylenediamine with 4-chlorobenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and crystallization under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chlorophenyl)methyl]-2-phenylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially in the presence of halogens or nitro groups. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products:
Oxidation: Benzimidazole derivatives with oxidized functional groups.
Reduction: Reduced benzimidazole derivatives.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as an anticancer agent, given its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-2-phenylbenzimidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis.
Pathways Involved: The compound can modulate signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Comparison with Similar Compounds
- 1-[(4-Bromophenyl)methyl]-2-phenylbenzimidazole
- 1-[(4-Fluorophenyl)methyl]-2-phenylbenzimidazole
- 1-[(4-Methylphenyl)methyl]-2-phenylbenzimidazole
Comparison:
- Uniqueness: 1-[(4-Chlorophenyl)methyl]-2-phenylbenzimidazole is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. Chlorine atoms can enhance the compound’s ability to interact with biological targets and improve its stability.
- Chemical Properties: The presence of different substituents (e.g., bromine, fluorine, methyl) can alter the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
- Biological Activity: The biological activity of these compounds can vary based on the nature of the substituent. For example, fluorine-containing compounds may exhibit higher lipophilicity and better membrane permeability compared to their chlorine-containing counterparts .
Properties
Molecular Formula |
C20H15ClN2 |
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Molecular Weight |
318.8 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-phenylbenzimidazole |
InChI |
InChI=1S/C20H15ClN2/c21-17-12-10-15(11-13-17)14-23-19-9-5-4-8-18(19)22-20(23)16-6-2-1-3-7-16/h1-13H,14H2 |
InChI Key |
RRLKVLIFTKPFTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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